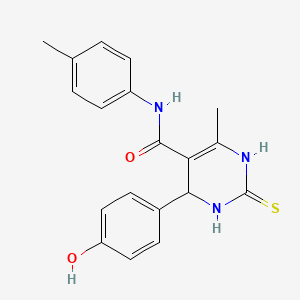

4-(4-hydroxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(4-hydroxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-11-3-7-14(8-4-11)21-18(24)16-12(2)20-19(25)22-17(16)13-5-9-15(23)10-6-13/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAANGFFPFMJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C21H23N3O3S

- Molecular Weight : 397.49 g/mol

- CAS Number : 420843-24-9

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects.

Research Findings

- Various studies have reported that derivatives of tetrahydropyrimidines possess antibacterial and antifungal activities. For instance, modifications in the structure have led to enhanced efficacy against Gram-positive and Gram-negative bacteria .

Comparative Biological Activity Table

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications at specific positions can significantly enhance biological potency. For example, substituents on the phenyl ring have been shown to affect both anticancer and antimicrobial activities .

Scientific Research Applications

This compound exhibits a range of biological activities, making it a subject of interest in various research domains:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of tetrahydropyrimidines have shown promise in inhibiting the growth of cancer cells, including breast and gastric cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and apoptosis. A study demonstrated that modifications to the tetrahydropyrimidine ring could enhance its cytotoxic effects against specific cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of tetrahydropyrimidines possess significant antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .

Synthesis and Derivation

The synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various synthetic routes have been explored to optimize yield and purity while modifying functional groups to enhance biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | The compound showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. |

| Study 2 | Antimicrobial Effects | Demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

| Study 3 | Synthesis Optimization | Developed a streamlined synthesis method that increased yield by 30% compared to traditional methods. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its analogs?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas. For example, derivatives with structural similarities have been synthesized using substituted benzaldehydes and ethyl acetoacetate under acidic conditions (e.g., HCl or p-TsOH) to yield dihydropyrimidinone scaffolds. Reaction optimization includes solvent selection (ethanol or methanol) and temperature control (reflux at 80–100°C) to achieve yields >75% .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : and NMR spectra are used to verify substituent positions and hydrogen bonding patterns (e.g., NH protons at δ 9.5–10.5 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group ) with unit cell parameters ) have been reported for analogs .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M–H] at m/z 301.37) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Initial screening often includes:

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains. Activity is quantified via minimum inhibitory concentration (MIC), with analogs showing MIC values of 16–64 µg/mL .

- Enzyme inhibition : For antiviral potential, RNase H inhibition assays (IC) are performed using fluorescence-based protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions of this compound be addressed?

Regioselective alkylation at the sulfur atom (2-thioxo group) is achieved using alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF or DMSO) with KCO as a base. Kinetic control at 25–40°C favors S-alkylation over N-alkylation, as demonstrated by XRD analysis of thioether derivatives .

Q. What crystallographic refinement strategies are critical for resolving disorder in the compound’s crystal structure?

High-resolution data (≤0.8 Å) and SHELXL refinement tools are essential:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF) at the para-position of the aryl ring enhances RNase H inhibition (IC <5 µM) .

- Scaffold modification : Replacing the 2-thioxo group with 2-oxo reduces antibacterial potency, highlighting the thione’s role in metal chelation .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in MIC or IC values often arise from methodological differences. Solutions include:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays.

- Positive controls : Compare with reference drugs (e.g., ciprofloxacin for bacteria).

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to validate IC reproducibility .

Methodological Notes

- Synthesis : Optimize Biginelli reactions using microwave-assisted synthesis to reduce reaction time (<1 hour) .

- Crystallography : Employ ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

- Data analysis : Use Gaussian09 for DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.